![molecular formula C11H11N3O3 B2459907 methyl 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoate CAS No. 929830-90-0](/img/structure/B2459907.png)

methyl 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoate, also known as MOP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. It is a versatile compound that has shown promising results in the field of medicinal chemistry, biochemistry, and pharmacology.

Wissenschaftliche Forschungsanwendungen

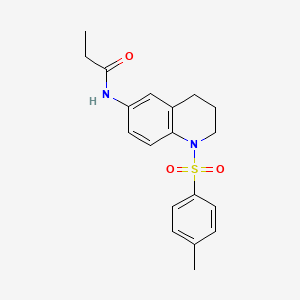

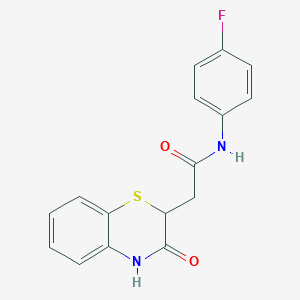

Antitumor Activity

This compound has been synthesized and evaluated for its growth inhibition in seven human solid tumor and a human leukemia HL-60 cell lines . One of the derivatives, Compound IVa, showed more activity than the other compounds and the positive control temozolomide . These compounds also exhibited considerably enhanced water-solubility .

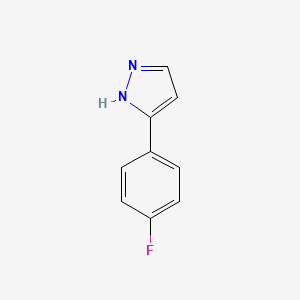

Anti-Alzheimer Agents

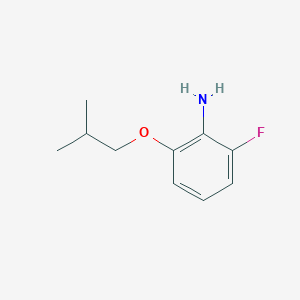

4-Oxobenzo[d]1,2,3-triazin-pyridinium-phenylacetamide derivatives have been designed, synthesized, and screened as potential cholinesterase inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These compounds exhibited excellent inhibition against BuChE and moderate inhibitory activity toward AChE in comparison to standard cholinesterase inhibitor donepezil .

Synthesis of Benzo[g]quinoline Derivatives

The structure of the product — 1,2,3,4-tetrahydro-4-oxo-10-chlorobenzo[g]quinoline — was established by alternative synthesis . 1,2,3,4-tetrahydro-4-oxobenzo[g]quinoline was halogenated with elementary chloride .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 4-oxobenzo[d]1,2,3-triazin derivatives, have been found to exhibit inhibitory activity against cholinesterase . Cholinesterase is an essential enzyme involved in nerve signal transmission, and its inhibition can lead to various physiological effects.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to nerve signal transmission, given its potential role as a cholinesterase inhibitor . The accumulation of acetylcholine due to cholinesterase inhibition can affect various pathways involving this neurotransmitter, leading to downstream effects such as muscle contraction and heart rate regulation.

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that they may be metabolically resistant to certain types of degradation , which could potentially enhance their bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action would likely be related to its potential role as a cholinesterase inhibitor. This could lead to an overstimulation of nerve cells due to the accumulation of acetylcholine, resulting in symptoms such as muscle weakness, fatigue, and potentially more severe neurological effects .

Eigenschaften

IUPAC Name |

methyl 3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-17-10(15)6-7-14-11(16)8-4-2-3-5-9(8)12-13-14/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMJYYJLDFSOBEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1C(=O)C2=CC=CC=C2N=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide](/img/structure/B2459826.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]propanamide](/img/structure/B2459827.png)

![3-(4-fluorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2459830.png)

![Methyl 2-(5-methylfuro[3,2-b]pyridine-2-carboxamido)benzoate](/img/structure/B2459832.png)

![N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2459833.png)